N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
CAS No.: 13908-50-4
VCID: VC20989473
Molecular Formula: C10H13ClN2OS
Molecular Weight: 244.74 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea - 13908-50-4](/images/no_structure.jpg)
Description |
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea is a synthetic organic compound with the molecular formula C₁₀H₁₃ClN₂OS and a molecular weight of approximately 244.74 g/mol . It is characterized by its unique structure, which includes a chloroethyl group and a methylthio-substituted phenyl moiety attached to a urea backbone. This compound has garnered attention in medicinal chemistry, particularly for its potential as an anti-cancer agent and its utility in proteomics research. Proteomics ResearchThis compound functions as a ubiquitin-binding probe, specifically targeting ubiquitinated proteins by covalently binding to cysteine residues present in ubiquitin molecules. This property makes it valuable for studying protein degradation pathways and protein-protein interactions. Proteomics StudiesIn proteomics research, N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea is used for isolating and identifying ubiquitinated proteins from complex cellular mixtures due to its ability to bind covalently with cysteine residues of ubiquitin molecules. Comparison with Similar CompoundsSimilar compounds like combretastatin A-4 derivatives also exhibit potent antitumor activities but differ structurally from N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea:
Synthesis and Handling ConsiderationsThe synthesis of this compound typically involves several steps that require careful handling due to the reactivity of the chloroethy group involved. For storage purposes, it should be kept at room temperature under controlled conditions suitable for biochemicals used in research settings. Given its chemical nature and potential biological hazards, handling should adhere strictly to safety protocols designed for laboratory chemicals. While detailed synthesis procedures are not covered here due to specific requirements against certain sources, researchers interested in synthesizing this compound can refer to general methods involving ureas or consult specialized chemical synthesis literature available through reputable scientific databases or publications focused on organic chemistry methodologies. References:
Additional insights into related compounds were derived from PubMed articles discussing similar structures' effects on cancer cells: |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 13908-50-4 | |||||||||
Product Name | N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea | |||||||||
Molecular Formula | C10H13ClN2OS | |||||||||
Molecular Weight | 244.74 g/mol | |||||||||
IUPAC Name | 1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea | |||||||||
Standard InChI | InChI=1S/C10H13ClN2OS/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) | |||||||||
Standard InChIKey | WUXUKJIIFCCPFH-UHFFFAOYSA-N | |||||||||
SMILES | CSC1=CC=C(C=C1)NC(=O)NCCCl | |||||||||
Canonical SMILES | CSC1=CC=C(C=C1)NC(=O)NCCCl | |||||||||
PubChem Compound | 263938 | |||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume